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Compound of Interest |

Compound Name:

Cat. No.:

5-Bromo-2-iodo-4-nitropyridine

B15336745

Get Quote

5-Bromo-2-iodo-4-nitropyridine (CAS 884494-38-6) is a high-value heterocyclic scaffold

characterized by a "trifecta” of orthogonal reactivity handles. Unlike simple halopyridines, this

molecule offers three distinct sites for functionalization, each responding to specific chemical

triggers. This orthogonality allows medicinal chemists to construct complex, polysubstituted

pyridine cores—common in kinase inhibitors and PROTAC linkers—without the need for

protecting groups.

hysicochemical Profile[1][2][3][4][5 161 ZISIQ110][11]

Property Data Notes

Molecular Formula

Molecular Weight 328.89 g/mol High halogen density
Appearance Pale yellow to orange solid Light sensitive (lodine content)
Melting Point 105-108 °C (Predicted) Varies by crystal form/purity
Solubility DMSO, DMF, DCM, THF Poor water solubility

Storage 2-8°C, Dark, Inert Hygroscopic; protect from UV

Atmosphere
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Part 2: Synthesis & Sourcing

While commercially available, high-purity batches often require custom synthesis to avoid
regioisomeric impurities (e.g., 5-bromo-2-nitro-4-iodopyridine). The most robust route utilizes a
Sandmeyer-type transformation.

Synthetic Pathway:
e Precursor: 2-Amino-5-bromo-4-nitropyridine.
» Diazotization: Treatment with

in acid generates the diazonium salt.

¢ lodination: Reaction with KI or Nal introduces the iodine at C2.

Critical Quality Attribute (CQA): Ensure the removal of the 2-chloro analog, which can form if
HCI is used during diazotization. Use

or non-chloride sources to maintain spectral purity.

Part 3: Reactivity & Chemoselectivity (The Core)

The strategic value of this molecule lies in the reactivity hierarchy of its three substituents. A
precise understanding of this hierarchy prevents "scrambling” or unwanted side reactions.

The Reactivity Hierarchy

e C2-lodine (The "Soft" Handle):
o Reactivity: Highest towards Transition Metal Catalysis (Pd).

o Mechanism: Oxidative addition of Pd(0) into the C-I bond is significantly faster than C-Br
or C-

o Application: Suzuki, Stille, Sonogashira couplings.

e CA4-Nitro (The "Hard" Handle):
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o Reactivity: Highest towards Nucleophilic Aromatic Substitution (

).

o Mechanism: The nitro group at C4 is super-activated by the ring nitrogen and acts as an
excellent leaving group (often superior to halides in this specific electronic environment).

o Application: Displacement by amines, alkoxides, or thiols.[1] Alternatively, reduction to

o C5-Bromine (The "Latent" Handle):
o Reactivity: Lowest.

o Mechanism: Requires forcing conditions or specialized ligands (e.g., Buchwald
precatalysts) once C2 and C4 are derivatized.

o Application: Late-stage diversification.

Part 4: Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available from the parent

scaffold.
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Chemo-Selectivity Logic

5-Bromo-2-iodo-4-nitropyridine
(CAS 884494-38-6)

C4-NO2: Reacts first with Nucleophiles
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Fe, NH4CI
0°C, mild base or SnCl2
Path A: C2-Selective Coupling Path B: C4-Selective SNAr Path C: Nitro Reduction
(Suzuki-Miyaura) (Nitro Displacement) (Fe/AcOH)

&/ield: >90%
[5-Bromo-4-nitro-2-arylpyridine] [S-Bromo-2-iodo-4-aminopyridine] [5-Bromo-2-iodo-pyridin-4-amine]

Click to download full resolution via product page

Caption: Divergent synthesis map showing orthogonal reactivity of the lodine (Pd-coupling),
Nitro (Nucleophilic displacement), and Bromine (Late-stage) handles.

Part 5: Validated Experimental Protocols
Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl group at C2 without displacing the labile C4-nitro group or reacting
the C5-bromine.

Reagents:
¢ Substrate: 5-Bromo-2-iodo-4-nitropyridine (1.0 eq)
¢ Boronic Acid: Ar-

(1.1 eq)
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o Catalyst:

(5 mol%) — Chosen for high activity at lower temps.

e Base:

(2.0 eq, 2M agueous) — Avoid strong alkoxides which trigger SNAr.

e Solvent: 1,4-Dioxane (degassed).
Procedure:

« Inert Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.
Evacuate and backfill with Argon (

).

e Solvation: Add degassed 1,4-Dioxane and aqueous

e Reaction: Stir at 40 °C for 4—6 hours. Note: Do not exceed 60 °C to prevent C5-Br coupling
or nitro displacement.

e Monitoring: TLC (Hexane/EtOAc) should show consumption of the iodine precursor.

o Workup: Dilute with EtOAc, wash with brine, dry over

« Purification: Flash chromatography. The product retains the yellow color typical of nitro-
pyridines.

Protocol B: C4-Selective (Nitro Displacement)

Objective: Replace the nitro group with a secondary amine while preserving the C2-iodine.
Reagents:

e Substrate: 5-Bromo-2-iodo-4-nitropyridine (1.0 eq)
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» Nucleophile: Morpholine or Piperidine derivative (1.1 eq)
o Base: DIPEA (Hunig's Base) (1.5 eq)

e Solvent: THF or DMF (Anhydrous).

Procedure:

e Cooling: Dissolve substrate in THF and cool to 0 °C. Crucial: Low temperature favors C4-
nitro displacement over C2-iodine displacement.

» Addition: Add the amine/DIPEA mixture dropwise.
¢ Reaction: Allow to warm to Room Temperature (RT) over 2 hours.

o Observation: The reaction often changes color (e.g., yellow to orange/red) as the
Meisenheimer complex forms and collapses.

o Workup: Quench with water. If the product precipitates, filter it. If not, extract with DCM.

Part 6: Safety & Handling

» Energetic Potential: Nitro-pyridines, especially with high halogen content, can be energetic.
Avoid heating crude residues to dryness above 100 °C.

e Sensitizers: Halo-pyridines are potent skin sensitizers. Use double-gloving and work in a
fume hood.

 Light Sensitivity: The C-1 bond is photolabile. Wrap reaction vessels in aluminum foil during
storage or long reaction times.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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